Shogaol

Beschreibung

Shogaol has been reported in Flueggea suffruticosa, Abies holophylla, and other organisms with data available.

from ginger, ZINGIBER OFFICINALE; less mutagenic than GINGEROL; structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

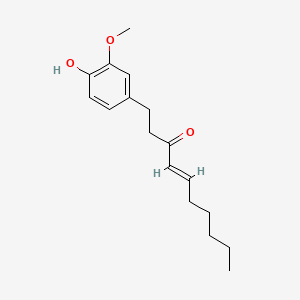

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336611 | |

| Record name | trans-6-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-66-8, 23513-13-5 | |

| Record name | Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 555-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-6-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Shogaol from Zingiber officinale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shogaols, a series of pungent phenolic compounds derived from ginger (Zingiber officinale), have garnered significant scientific interest due to their potent biological activities, which often surpass those of their precursor gingerols. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of shogaol. It details the historical context of its identification, outlines various extraction and purification methodologies, and presents quantitative data on its occurrence in different ginger preparations. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: From Traditional Remedy to Therapeutic Target

Ginger has been a cornerstone of traditional medicine for centuries, with its use documented in ancient Chinese and Indian texts for ailments ranging from digestive issues to inflammatory conditions[1]. The characteristic pungency and therapeutic properties of ginger are attributed to a class of phenolic compounds known as gingerols in the fresh rhizome. However, upon drying or heat treatment, these gingerols undergo a dehydration reaction to form shogaols, which are often found to exhibit enhanced bioactivity[2][3][4].

The discovery of this compound dates back to 1918, when the Japanese chemist Nomura first isolated and described this pungent compound from dried ginger rhizomes through mild distillation[1][5]. A decade later, Nomura and Tsurumi proposed its chemical structure as "4-hydroxy-3-methoxyphenylethyl n-heptenyl ketone" and accomplished its first synthesis[1][5]. The name "this compound" itself is derived from the Japanese word for ginger, "shōga"[6]. The most abundant and studied of these is[5]-shogaol.

The presence of an α,β-unsaturated carbonyl moiety (a Michael acceptor) in the structure of shogaols is believed to be responsible for their heightened anti-inflammatory, antioxidant, and anticancer effects compared to gingerols[2][4]. This has positioned this compound as a promising lead compound for the development of novel therapeutics.

Quantitative Analysis of this compound in Zingiber officinale

The concentration of this compound in ginger is highly dependent on post-harvest processing. Fresh ginger contains negligible amounts of shogaols, which are formed during drying, heating, and storage through the dehydration of gingerols[7][8]. The following tables summarize the quantitative data on this compound content in various ginger preparations as reported in the scientific literature.

Table 1: this compound Content in Fresh vs. Dried Ginger

| Ginger Preparation | [5]-Shogaol Content (mg/g) | Reference |

| Fresh Ginger | Trace amounts or undetectable | [7][8][9] |

| Dried Ginger (general) | 1.85 - 22 | [3][9] |

| Dried Bentong Ginger (6th month harvest) | 1.8504 | [9] |

Table 2: Effect of Drying and Extraction Temperature on[5]-Shogaol Content

| Drying Temperature (°C) | Extraction Temperature (°C) | [5]-Shogaol Content (mg/g of extract) | Reference |

| Freeze-dried | Room Temperature | ~3-5 | [3] |

| 80 | 80 | ~22 | [3] |

Table 3: this compound Content in Commercial Ginger Products

| Commercial Product | [5]-Shogaol Content (mg/g of extract) | Reference |

| Traditional Ginger Rhizome Extract | 12.1 ± 0.8 | [10] |

| Ultrasonication-Assisted Ginger Rhizome Extract | 14.6 ± 0.7 | [10] |

| Commercial Ginger Powder (Traditional Extract) | 17.9 ± 0.9 | [10] |

| Commercial Ginger Powder (Ultrasonication-Assisted) | 19.7 ± 1.0 | [10] |

| Commercial Capsules (Traditional Extract) | 10.5 ± 0.4 | [10] |

| Commercial Capsules (Ultrasonication-Assisted) | 11.6 ± 0.4 | [10] |

| Commercial Ginger Teas (Traditional Extract) | 9.6 ± 0.3 | [10] |

| Commercial Ginger Teas (Ultrasonication-Assisted) | 10.7 ± 0.4 | [10] |

Experimental Protocols for this compound Isolation and Analysis

The isolation and quantification of this compound from Zingiber officinale involve several key steps, from initial extraction to final analysis. This section provides detailed methodologies for commonly employed techniques.

Extraction Methodologies

The choice of extraction method significantly impacts the yield of this compound. As this compound is formed from gingerol at elevated temperatures, methods involving heat can be optimized to maximize its content.

This method is effective for converting gingerols to shogaols and subsequently extracting them.

-

Materials: Dried and powdered ginger rhizome, 95% ethanol, reflux apparatus (round-bottom flask, condenser, heating mantle).

-

Protocol:

-

Weigh a desired amount of dried ginger powder and place it in a round-bottom flask.

-

Add 95% ethanol to the flask at a solvent-to-herb ratio of 15:1 (v/w).

-

Set up the reflux apparatus and heat the mixture to 70-80°C[3].

-

Maintain the reflux for 90 minutes.

-

Allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

The extraction can be repeated on the residue to improve yield.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

UAE is a more rapid and efficient method that utilizes ultrasonic waves to enhance extraction.

-

Materials: Dried ginger powder, 100% ethanol, ultrasonic bath or probe sonicator.

-

Protocol:

-

Place a known quantity of ginger powder in an extraction vessel.

-

Add 100% ethanol at a sample-to-solvent ratio of 0.302 g:20 mL[11].

-

Set the extraction temperature to 60°C[11].

-

Apply ultrasound at a power of 51.8% with a cycle of 0.458 s⁻¹ for 10 minutes[11].

-

After extraction, centrifuge the mixture to separate the solid residue.

-

Collect the supernatant and filter it through a 0.2 μm nylon filter before analysis.

-

Purification by Column Chromatography

Column chromatography is a standard technique for isolating and purifying this compound from the crude extract.

-

Materials: Crude ginger extract, silica gel (for column chromatography), n-hexane, ethyl acetate, diethyl ether, glass column.

-

Protocol:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane (e.g., 90:10 n-hexane:ethyl acetate)[12].

-

Alternatively, a mixture of n-hexane and diethyl ether (e.g., 70:30 v/v) can be used for elution[12].

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the desired this compound compound.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the most widely used analytical technique for the precise quantification of this compound.

-

Instrumentation: HPLC system with a C18 reversed-phase column, a pump, an autosampler, and a photodiode array (PDA) or UV detector.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used[3]. For example, a gradient elution can be as follows: start with 45% acetonitrile, increase to 50% over 8 minutes, then to 65% over the next 9 minutes, and finally to 100% for 6 minutes before re-equilibrating the column[3].

-

Detection: The UV detector is typically set at 230 nm or 280 nm[3][13].

-

Quantification:

-

Prepare a series of standard solutions of purified[5]-shogaol of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared ginger extracts (filtered through a 0.22 μm filter).

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation and Quantification

Caption: Workflow for the isolation and quantification of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and cytoprotective effects by modulating several key signaling pathways.

Caption: Key signaling pathways modulated by[5]-shogaol.

Conclusion

The transformation of gingerols to shogaols during the processing of Zingiber officinale represents a significant enhancement of its therapeutic potential. This guide has provided a detailed overview of the discovery, isolation, and quantification of this compound, equipping researchers and drug development professionals with the necessary knowledge to explore its applications further. The outlined experimental protocols and the visualization of key biological pathways offer a solid foundation for future research into the pharmacological activities of this potent natural compound. The continued investigation of this compound holds great promise for the development of novel treatments for a range of diseases, particularly those with an inflammatory component.

References

- 1. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]

- 3. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. Simultaneous Determination of 6-Shogaol and 6-Gingerol in Various Ginger (Zingiber officinale Roscoe) Extracts and Commercial Formulations Using a Green RP-HPTLC-Densitometry Method [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. researchgate.net [researchgate.net]

The Transformation of Gingerol to Shogaol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical conversion of [-]-gingerol, the primary pungent compound in fresh ginger, into [-]-shogaol, a bioactive compound with enhanced therapeutic properties. While often colloquially referred to as a "biosynthesis," the formation of shogaol from gingerol is predominantly a non-enzymatic dehydration reaction that occurs during the processing and storage of ginger. This document details the underlying chemical mechanisms, experimental protocols for inducing this transformation, and quantitative data from various studies.

Core Chemical Transformation: Dehydration of Gingerol

The conversion of-gingerol to-shogaol is a classic example of a dehydration reaction, where a molecule of water is eliminated from the gingerol structure. Specifically, the β-hydroxy ketone moiety in the gingerol molecule is thermally labile and susceptible to dehydration, particularly under heat and/or acidic conditions. This process results in the formation of an α,β-unsaturated ketone, which is characteristic of the this compound structure and is thermodynamically stable. Shogaols are typically found in low quantities in fresh ginger but are abundant in dried and thermally treated ginger products.

The general chemical equation for this transformation is as follows:

-Gingerol →-Shogaol + H₂O

This reaction is significant because-shogaol has been reported to exhibit more potent anti-inflammatory, antioxidant, and anticancer properties than its precursor,-gingerol.

Visualizing the Transformation Pathway

The following diagram illustrates the chemical conversion of-gingerol to-shogaol.

Quantitative Analysis of Gingerol to this compound Conversion

The efficiency of the conversion of gingerol to this compound is highly dependent on the processing method and conditions. Below are tables summarizing quantitative data from various studies.

Table 1: Effect of Heat Treatment on-Shogaol Formation in Ginger

| Heat Type | Sample Type | Temperature (°C) | Time (min) | -Shogaol Content (mg/kg dry weight) | Reference |

| Moist Heat | Sliced Fresh Ginger | 120 | 360 | 2991 | |

| Moist Heat | Sliced Fresh Ginger | 130 | 240 | 2890 | |

| Dry Heat | Dried Ginger Powder | 130 | 240 | 1611 | |

| Dry Heat | Sliced Fresh Ginger | 130 | 360 | 1350 |

Table 2: Influence of Drying Method on this compound Content in Ginger

| Drying Method | Temperature (°C) | -Shogaol (µg/g) | -Shogaol (µg/g) | -Shogaol (µg/g) | Reference |

| Oven Shade Drying (OSD) | Ambient | - | - | - | |

| Hot Air Drying (HAD) | 150 | 18.23 | 2.65 | 1.12 | |

| Hot Air Drying (HAD) | 180 | Sharply decreased | Sharply decreased | Sharply decreased |

Table 3: Subcritical Water Extraction for-Shogaol Production from Ginger Pulp

| Temperature (°C) | Time (min) | -Shogaol Yield (mg/g) | Reference |

| 130 | 25 | - | |

| 190 | 15 | 0.39 ± 0.03 | |

| 180 | 30 | 0.41 ± 0.024 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the conversion of gingerol to this compound.

Protocol 1: Heat-Induced Conversion in Ginger Samples

This protocol is based on the study by Jung et al. (2017) investigating the effects of different heat treatments.

1. Sample Preparation:

-

Fresh ginger is either sliced or freeze-dried to produce a powder.

2. Heat Treatment:

-

Dry Heat: Sliced fresh ginger or dried ginger powder is placed in a convection oven at temperatures ranging from 100°C to 130°C for up to 360 minutes.

-

Moist Heat: Sliced fresh ginger is placed in an autoclave at temperatures ranging from 100°C to 130°C for up to 360 minutes.

3. Extraction:

-

After heat treatment, the samples are cooled to room temperature.

-

A known quantity of the treated ginger is extracted with a suitable solvent (e.g., ethanol or methanol) using methods such as sonication or shaking incubation.

4. Analysis:

-

The extract is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) to quantify the concentrations of-gingerol and-shogaol.

Protocol 2: Acid-Catalyzed Synthesis of this compound from Gingerols

This protocol describes a general laboratory procedure for the chemical synthesis of this compound from a solution of gingerols.

1. Reaction Setup:

-

A solution of [n]-gingerols (0.54 mmol) is prepared in 10 mL of acetone at room temperature.

-

0.1 mL of formic acid (HCOOH) is added dropwise to the solution with stirring.

2. Reaction and Neutralization:

-

The reaction mixture is stirred for 15 minutes.

-

The reaction is then cooled to 0°C in an ice bath.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

3. Extraction and Purification:

-

The product is extracted with dichloromethane (CH₂Cl₂) (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

-

The crude product can be further purified using chromatographic techniques if necessary.

Protocol 3: Ultrasound-Assisted Dehydration Using an Acidic Ionic Liquid

This protocol is based on a study demonstrating an efficient and environmentally friendly method for this compound synthesis.

1. Reaction Mixture:

-

Ginger oleoresin and the acidic ionic liquid 1-butyl-3-methylimidazolium hydrosulfate ([Bmim]HSO₄) are mixed in a specified mass ratio (e.g., 10:2.5).

2. Ultrasonic Irradiation:

-

The mixture is subjected to ultrasound irradiation at a specific power (e.g., 300 W) and temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).

3. Product Separation:

-

After the reaction, the catalyst ([Bmim]HSO₄) can be separated from the product mixture.

4. Analysis and Catalyst Reuse:

-

The yield of-shogaol is determined using analytical techniques like HPLC.

-

The recovered catalyst can be reused in subsequent reactions.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Shogaol content in fresh versus dried ginger

An In-depth Technical Guide to Shogaol Content in Fresh Versus Dried Ginger

Introduction

Ginger (Zingiber officinale Roscoe) is a widely utilized spice and medicinal plant, revered for its distinct flavor and therapeutic properties.[1] Its biological activity is largely attributed to a class of phenolic compounds, primarily gingerols and shogaols.[2] In fresh ginger, the most abundant of these pungent compounds is[1]-gingerol.[3][4] Shogaols, on the other hand, are found in significantly lower concentrations in fresh ginger and are predominantly formed during the drying or processing of the rhizome through the dehydration of gingerols.[1][5][6] This transformation is of significant interest to researchers and drug development professionals as shogaols have been reported to exhibit more potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects, compared to their precursor gingerols.[7][8] This guide provides a comprehensive overview of the this compound content in fresh versus dried ginger, detailing the chemical transformation, quantitative comparisons, analytical methodologies, and the molecular signaling pathways modulated by this compound.

Formation of this compound from Gingerol

The conversion of gingerols to shogaols is a chemical dehydration reaction, meaning it involves the removal of a water molecule.[9] This process is primarily induced by heat and is influenced by factors such as temperature, duration of heating, and the type of heat (dry or moist).[3][7][9] The most studied conversion is that of[1]-gingerol to[1]-shogaol.[9] The presence of a β-hydroxy keto group in the structure of gingerols makes them thermally labile, facilitating this transformation.[9]

Quantitative Comparison of this compound Content

Numerous studies have quantified the difference in this compound content between fresh and dried ginger, as well as the impact of various drying techniques on its formation. The data consistently shows a significant increase in this compound concentration upon drying.

Table 1: this compound and Gingerol Content in Fresh vs. Dried Ginger

| Sample Type | [1]-Gingerol (mg/g) | [1]-Shogaol (mg/g) | Reference |

| Fresh Bentong Ginger | 2.083 | Not Detected | [6] |

| Dried Bentong Ginger | 0.665 | 1.850 | [6] |

| Raw Ginger Herb | 9.3 | 2.3 | [10] |

| Dried Aqueous Extract | 0.58 - 1.86 | Higher than raw herb | [10] |

| Fresh Ginger (dry weight basis) | 6.243 | Trace amounts | [3] |

| Dry Heat Treated Dried Ginger Powder (130°C for 360 min) | 2.265 | 1.611 | [3] |

| Moist Heat Treated Ginger (120°C for 360 min) | - | 2.991 | [3] |

Table 2: Effect of Drying Method and Temperature on this compound Formation

| Drying Method | Temperature (°C) | [1]-Shogaol (mg/g) | [11]-Shogaol (mg/g) | [12]-Shogaol (mg/g) | Reference |

| Open Sun Drying (OSD) | - | 0.52 | 0.11 | 0.17 | [13] |

| Solar Tunnel Drying (STD) | - | 0.61 | 0.13 | 0.20 | [13] |

| Hot Air Drying (HAD) | 120 | 0.63 | 0.14 | 0.22 | [13] |

| Hot Air Drying (HAD) | 150 | 0.82 | 0.18 | 0.28 | [13] |

| Hot Air Drying (HAD) | 180 | 0.75 | 0.16 | 0.25 | [13] |

| Freeze Drying & RT Extraction | - | 3-5 | - | - | [14] |

| Oven Drying & Extraction | 80 | ~22 | - | - | [14] |

Experimental Protocols for this compound Quantification

The most common analytical technique for the quantification of this compound and gingerol is High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector or mass spectrometry (MS).[6][14][15]

Sample Preparation and Extraction

-

Sample Preparation: Fresh ginger rhizomes are washed, peeled, and either sliced or lyophilized (freeze-dried).[6][14] Dried ginger is typically ground into a fine powder.[3]

-

Extraction: A known weight of the prepared ginger is extracted with a suitable solvent. Methanol and ethanol are commonly used.[10][14] The extraction can be performed using methods such as sonication, reflux, or microwave-assisted extraction (MAE).[4][10][14] For instance, one protocol involves sonicating the sample with methanol at room temperature.[10] Another employs a reflux method with 95% ethanol at varying temperatures (room temperature, 60°C, or 80°C).[14]

-

Filtration: The resulting extract is filtered, often through a 0.22 or 0.45 µm syringe filter, prior to HPLC analysis to remove particulate matter.[6][16]

High-Performance Liquid Chromatography (HPLC) Analysis

-

System: A standard HPLC system consists of a pump, an autosampler, a column oven, and a detector.[14]

-

Column: A reversed-phase C18 column is typically used for the separation of gingerols and shogaols.[11][14]

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of water and acetonitrile.[11][14] The gradient program is optimized to achieve good separation of the compounds of interest.

-

Detection: UV detection is often set at around 280-282 nm, where both gingerols and shogaols exhibit strong absorbance.[6][14]

-

Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from certified reference standards of[1]-gingerol and[1]-shogaol.[14]

Signaling Pathways Modulated by this compound

The enhanced biological activity of this compound is due to its interaction with various cellular signaling pathways. Research has highlighted its role in modulating pathways involved in inflammation, cell survival, and apoptosis.

Anti-inflammatory Pathways

[1]-Shogaol has demonstrated significant anti-inflammatory effects by targeting key signaling cascades.[8] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes.[8][17] Additionally,[1]-shogaol can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, in particular, by reducing the activation of ERK.[8]

Anticancer and Pro-autophagic Pathways

In the context of cancer,[1]-shogaol has been shown to induce autophagic cell death in non-small cell lung cancer cells.[18] This is achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway.[18] The PI3K/Akt pathway is a critical pro-survival pathway that is often overactive in cancer. By inhibiting Akt and its downstream target, mTOR,[1]-shogaol promotes autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells.[18]

References

- 1. Ginger - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Heat-induced conversion of gingerols to shogaols in ginger as affected by heat type (dry or moist heat), sample type (fresh or dried), temperature and time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ojs.openagrar.de [ojs.openagrar.de]

- 10. academic.oup.com [academic.oup.com]

- 11. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-shogaol, a neuroactive compound of ginger (jahe gajah) induced neuritogenic activity via NGF responsive pathways in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. jast.modares.ac.ir [jast.modares.ac.ir]

- 17. researchgate.net [researchgate.net]

- 18. 6-Shogaol, an active constituent of dietary ginger, induces autophagy by inhibiting the AKT/mTOR pathway in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Potential of Shogaol: An In-Depth Technical Guide to its In Vitro Activities

Abstract

Shogaols, a series of pungent compounds found in dried ginger (Zingiber officinale), have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the bioactivity of shogaol, with a primary focus on its anticancer, anti-inflammatory, and antioxidant properties. We delve into the molecular mechanisms underlying these effects, presenting key quantitative data from various studies in a structured format for comparative analysis. Detailed experimental protocols for the cited bioassays are provided to facilitate reproducibility and further investigation. Furthermore, this guide employs visual diagrams generated using Graphviz to elucidate complex signaling pathways and experimental workflows, offering a clear and concise understanding of this compound's mode of action at the cellular level. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction

Ginger has been used for centuries in traditional medicine for its therapeutic properties. Modern scientific research has identified shogaols as some of the major bioactive constituents of dried ginger, exhibiting a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] The α,β-unsaturated carbonyl group in the chemical structure of this compound is thought to contribute to its enhanced bioactivity compared to its precursor, gingerol.[2][3] This guide focuses on the in vitro evidence that forms the basis of our understanding of this compound's therapeutic potential.

Anticancer Bioactivity of this compound

In vitro studies have demonstrated that this compound exhibits potent anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that promote cancer cell proliferation and survival.[2]

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells.[4][5] This is often mediated through the activation of caspases, a family of proteases that play a crucial role in the apoptotic cascade.[4][6] Studies have reported the cleavage of caspase-3, caspase-7, and caspase-9, as well as the degradation of poly (ADP-ribose) polymerase (PARP) in this compound-treated cancer cells.[4][7] Furthermore, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[6][8]

Cell Cycle Arrest

This compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest, thereby preventing them from progressing through the phases of cell division.[4][9] Studies have shown that this compound can cause an accumulation of cells in the G1 or G2/M phase of the cell cycle.[4][9] This effect is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H1650 | Non-small cell lung cancer | ~10-20 | [4] |

| MB49 | Murine bladder cancer | 146.8 | [5] |

| T47D | Ductal carcinoma | 0.5 | [5] |

| MCF-7 | Breast adenocarcinoma | 23.3 | [5] |

| HCG-27 | Gastric cancer | 32 | [5] |

| SW872 | Human liposarcoma | Not specified | [5] |

| Jurkat, U937, HL-60 | Human leukemia | ~15-20 | [10][11] |

| HCT-116 | Human colon cancer | 24.43 | [12] |

| H-1299 | Human lung cancer | 25.82 | [12] |

Anti-inflammatory Bioactivity of this compound

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has demonstrated significant anti-inflammatory properties in various in vitro models.[1][13]

Inhibition of Pro-inflammatory Mediators

This compound effectively inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[13] It also downregulates the expression of enzymes involved in the inflammatory process, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[14][15]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][16] this compound has been shown to inhibit the activation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[13][17] Additionally, it can suppress the phosphorylation of MAPK family members such as JNK.[13][16]

Quantitative Data: Anti-inflammatory Activity

| Cell Line | Stimulant | Measured Parameter | Inhibition by this compound | Reference |

| HMC-1 | PMA + A23187 | TNF-α, IL-6, IL-8 production | Significant reduction | [13] |

| RAW 264.7 | LPS | PGE2 production | 48.9% inhibition at 14 µM | [15] |

| RAW 264.7 | LPS | iNOS and COX-2 expression | Significant suppression | [15] |

Antioxidant Bioactivity of this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in cellular damage and various diseases. This compound exhibits potent antioxidant activity through multiple mechanisms.[18][19]

Radical Scavenging Activity

This compound has been shown to directly scavenge free radicals, as demonstrated in assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and trolox equivalent antioxidant capacity (TEAC) assays.[15] This direct antioxidant effect helps to neutralize harmful ROS and protect cells from oxidative damage.

Activation of the Nrf2 Pathway

A key mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20][21][22][23][24] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[20][23] By activating Nrf2, this compound enhances the cell's intrinsic antioxidant capacity.

Quantitative Data: Antioxidant Activity

| Assay | This compound Activity | Reference |

| DPPH Radical Scavenging | Potent activity observed | [15][19] |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Potent activity observed | [15] |

Key Signaling Pathways Modulated by this compound

The diverse bioactivities of this compound stem from its ability to interact with and modulate multiple intracellular signaling pathways. The following diagrams illustrate the primary pathways affected by this compound.

Caption: this compound's anticancer signaling pathways.

Caption: this compound's anti-inflammatory signaling pathways.

Caption: this compound's antioxidant signaling pathway.

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key in vitro assays cited in this compound research.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[25][26]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Caption: MTT assay experimental workflow.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection with specific antibodies.

-

Procedure:

-

Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Harvest this compound-treated and control cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[27][28]

-

Principle: The cellular DNA content is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.

-

Procedure:

-

Harvest this compound-treated and control cells.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[15][19][29]

-

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow.

-

Procedure:

-

Prepare a solution of DPPH in methanol.

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Conclusion and Future Directions

The in vitro studies summarized in this technical guide provide compelling evidence for the multifaceted bioactivity of this compound, highlighting its potential as a promising candidate for the development of novel therapeutics. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress underscores its pleiotropic effects. While these preliminary findings are encouraging, further research is warranted. Future in vivo studies are crucial to validate the efficacy and safety of this compound in more complex biological systems. Additionally, investigations into its bioavailability, pharmacokinetics, and potential synergistic effects with existing drugs will be instrumental in translating these promising in vitro results into clinical applications. The detailed protocols and pathway diagrams provided herein are intended to serve as a foundational resource to stimulate and guide such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. [6]-Shogaol Induces Apoptosis of Murine Bladder Cancer Cells [cellphysiolbiochem.com]

- 6. Anti-Inflammatory 8-Shogaol Mediates Apoptosis by Inducing Oxidative Stress and Sensitizes Radioresistance in Gastric Cancer [mdpi.com]

- 7. Induction of Apoptosis by [8]-shogaol via Reactive Oxygen Species Generation, Glutathione Depletion and Caspase Activation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Shogaol Induces Apoptosis in Human Hepatocellular Carcinoma Cells and Exhibits Anti-Tumor Activity In Vivo through Endoplasmic Reticulum Stress | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. 6-Shogaol induces apoptosis in human leukemia cells through a process involving caspase-mediated cleavage of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [6]-Shogaol inhibits the production of proinflammatory cytokines via regulation of NF-κB and phosphorylation of JNK in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydrothis compound and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization, Antioxidant Capacity, and In Vitro Bioaccessibility of Ginger (Zingiber officinale Roscoe) in Different Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Ginger compound [6]-shogaol and its cysteine-conjugated metabolite (M2) activate Nrf2 in colon epithelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. 6-Shogaol Protects Human Melanocytes against Oxidative Stress through Activation of the Nrf2-Antioxidant Response Element Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Mechanisms of-Shogaol

A Technical Guide to the Antioxidant Mechanisms of[1]-Shogaol

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1]-Shogaol, a pungent constituent of dried ginger (Zingiber officinale), has garnered significant scientific interest for its potent antioxidant properties, which surpass those of its precursor,[1]-gingerol.[2][3] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of[1]-shogaol, focusing on its direct radical scavenging activities, its influence on endogenous antioxidant enzyme systems, and its modulation of the pivotal Nrf2-ARE signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways.

The enhanced bioactivity of[1]-shogaol is largely attributed to its α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor, enabling covalent interactions with cellular nucleophiles like cysteine residues in proteins.[2][4] This structural feature is central to its ability to modulate signaling pathways that govern cellular antioxidant responses.

Direct Radical Scavenging Activity

[1]-Shogaol exhibits potent, direct radical scavenging activity against various reactive oxygen species (ROS). Its efficacy has been quantified in numerous in vitro antioxidant assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) values, demonstrating its capacity to neutralize free radicals.

Table 1: Direct Radical Scavenging Activity of[1]-Shogaol

| Antioxidant Assay | IC50 / EC50 / TEAC Value | Source |

| DPPH Radical Scavenging | IC50: 8 µM | [2][3] |

| Superoxide Radical Scavenging | IC50: 0.85 µM | [2] |

| Hydroxyl Radical Scavenging | IC50: 0.72 µM | [2] |

| FRAP (Ferric Reducing Antioxidant Power) | TEAC: 0.47 mM of Trolox | [5] |

Modulation of Endogenous Antioxidant Enzymes

Beyond direct radical scavenging,[1]-shogaol enhances the cellular antioxidant defense system by upregulating the expression and activity of key antioxidant enzymes. These enzymes play a crucial role in detoxifying ROS and maintaining cellular redox homeostasis.

Table 2: Effect of[1]-Shogaol on Antioxidant Enzyme Expression and Activity

| Enzyme | Effect | Cell/Animal Model | Source |

| Superoxide Dismutase (SOD) | Increased activity and protein expression | DEN-induced mice | [6] |

| Catalase (CAT) | Increased activity and protein expression | DEN-induced mice | [6] |

| Glutathione Peroxidase (GPx) | Increased activity and protein expression | DEN-induced mice | [6] |

| Heme Oxygenase-1 (HO-1) | Increased protein expression | HepG2 cells | [7] |

| γ-Glutamylcysteine Synthetase (GCS) | Increased protein expression | HepG2 cells | [7] |

The Nrf2-ARE Signaling Pathway: The Core of Indirect Antioxidant Action

The primary mechanism underlying[1]-shogaol's indirect antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

[1]-Shogaol, owing to its electrophilic α,β-unsaturated carbonyl moiety, acts as a Michael acceptor and can covalently modify specific cysteine residues on Keap1.[8][9] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. Consequently, newly synthesized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter region of numerous antioxidant and cytoprotective genes, including those encoding for HO-1, NQO1, SOD, CAT, and GPx.[6][7]

Furthermore, the activation of Nrf2 by[1]-shogaol can also be modulated by upstream protein kinases, such as p38 MAPK and PI3K/Akt, which can phosphorylate Nrf2 and facilitate its nuclear translocation.[8]

Signaling Pathway Diagram

Figure 1. The Nrf2-ARE signaling pathway activated by[1]-shogaol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of[1]-shogaol's antioxidant mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Prepare a stock solution of DPPH (e.g., 1 mM) in methanol and store it at -20°C in the dark.

-

Prepare a working solution of DPPH by diluting the stock solution with methanol to obtain an absorbance of approximately 0.8 ± 0.01 at 515 nm.

-

Prepare serial dilutions of[1]-shogaol in methanol.

-

In a microplate or cuvette, mix a small volume of the[1]-shogaol solution (e.g., 20 µL) with the DPPH working solution (e.g., 1 mL).

-

Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 515 nm using a spectrophotometer.

-

A control containing only methanol and the DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of[1]-shogaol required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of[1]-shogaol.[10]

Cellular Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays quantify the enzymatic activity of key antioxidant enzymes in cell or tissue lysates.

a) Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

Prepare cell or tissue lysates in a suitable buffer (e.g., potassium phosphate buffer).

-

The reaction mixture contains the sample lysate, xanthine, and NBT.

-

The reaction is initiated by the addition of xanthine oxidase.

-

The rate of NBT reduction to formazan is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

-

SOD in the sample competes for the superoxide radicals, thus inhibiting the reduction of NBT.

-

The SOD activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.[11]

b) Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

-

Prepare cell or tissue lysates.

-

The reaction is initiated by adding a known concentration of H2O2 to the lysate.

-

The decrease in absorbance due to the consumption of H2O2 is monitored spectrophotometrically at 240 nm over time.

-

Catalase activity is calculated based on the rate of H2O2 decomposition and is typically expressed as units per milligram of protein.[11]

c) Glutathione Peroxidase (GPx) Activity Assay: This assay often involves a coupled reaction with glutathione reductase (GR).

-

Prepare cell or tissue lysates.

-

The reaction mixture contains the lysate, glutathione (GSH), glutathione reductase, and NADPH.

-

The reaction is initiated by the addition of a substrate, such as hydrogen peroxide or cumene hydroperoxide.

-

GPx catalyzes the reduction of the hydroperoxide by GSH, forming oxidized glutathione (GSSG).

-

GR then reduces GSSG back to GSH, consuming NADPH in the process.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

GPx activity is proportional to the rate of NADPH consumption and is expressed as units per milligram of protein.[11][12]

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This method visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon stimulation with[1]-shogaol.

Methodology:

-

Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with[1]-shogaol at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells with 4% formaldehyde in PBS for 30 minutes at room temperature.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 20 minutes to allow antibody access to intracellular proteins.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.

-

Incubate the cells with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated with a fluorophore) for 1 hour in the dark.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope. The nuclear translocation of Nrf2 is observed as an increase in the fluorescence signal within the DAPI-stained nuclei.[13][14]

Western Blotting for Nrf2, Keap1, and HO-1 Expression

This technique is used to detect and quantify the protein levels of Nrf2, its repressor Keap1, and its downstream target HO-1.

Methodology:

-

Treat cells with[1]-shogaol and prepare whole-cell lysates or nuclear and cytoplasmic fractions using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).

-

Separate equal amounts of protein (e.g., 30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, or a loading control (e.g., β-actin or Lamin B) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.[15][16]

Experimental Workflow Diagram

Figure 2. General experimental workflow for investigating the antioxidant mechanisms of[1]-shogaol.

Conclusion

[1]-Shogaol employs a dual strategy to combat oxidative stress, acting as both a direct radical scavenger and a potent activator of the endogenous antioxidant defense system via the Nrf2-ARE signaling pathway. Its unique chemical structure, particularly the α,β-unsaturated carbonyl moiety, is pivotal to its bioactivity. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for the scientific community to further investigate and harness the therapeutic potential of[1]-shogaol in the context of oxidative stress-related diseases. Future research should continue to elucidate the precise molecular interactions and downstream effects of[1]-shogaol to facilitate its development as a novel antioxidant agent.

References

- 1. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Shogaol-Rich Extract from Ginger Up-Regulates the Antioxidant Defense Systems in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-shogaol attenuates H2O2-induced oxidative stress via upregulation of Nrf2-mediated γ-glutamylcysteine synthetase and heme oxygenase expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ginger Compound [6]-Shogaol and Its Cysteine-Conjugated Metabolite (M2) Activate Nrf2 in Colon Epithelial Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 13. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 16. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

Anti-inflammatory properties of shogaol

An In-depth Technical Guide to the Anti-inflammatory Properties of Shogaol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shogaols, particularly 6-shogaol, are pungent phenolic compounds found in dried ginger (Zingiber officinale) that exhibit potent anti-inflammatory properties. These compounds are formed through the dehydration of gingerols during storage or processing. Extensive preclinical research, both in vitro and in vivo, has demonstrated that this compound's anti-inflammatory effects are mediated through the modulation of multiple signaling pathways and molecular targets. This technical guide provides a comprehensive overview of the mechanisms of action, summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in the anti-inflammatory activity of this compound.

Introduction

Chronic inflammation is a critical underlying factor in a wide range of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles has led to significant interest in natural products. Shogaols, derived from ginger, have emerged as promising candidates. Compared to their precursor compounds, gingerols, shogaols often exhibit enhanced bioactivity, which is attributed to the presence of an α,β-unsaturated carbonyl moiety in their chemical structure.[1][2][3] This reactive group allows this compound to interact with various cellular nucleophiles, including cysteine residues in key signaling proteins. This document synthesizes the current scientific understanding of this compound's anti-inflammatory properties for an audience engaged in research and drug development.

Mechanisms of Action

This compound exerts its anti-inflammatory effects by targeting several key signaling cascades and inflammatory mediators. The primary mechanisms include the inhibition of pro-inflammatory transcription factors, modulation of mitogen-activated protein kinase (MAPK) pathways, suppression of inflammatory enzyme activity, activation of the Nrf2 antioxidant response, and inhibition of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] this compound has been shown to potently inhibit the NF-κB pathway.[1][6][7] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][9] As a result, the NF-κB p65 subunit is unable to translocate to the nucleus, leading to the downregulation of its target genes.[7][8] Studies have demonstrated that 6-shogaol can abrogate TNF-α-induced phosphorylation of IκBα and the p65 subunit in intestinal epithelial cells.[8][9] Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, this compound treatment leads to reduced NF-κB activation.[9][10]

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation.[11] this compound has been shown to modulate these pathways, although the effects can be context-dependent.[6][8] In models of neuroinflammation and colitis, 6-shogaol and 10-shogaol significantly reduced the activation (phosphorylation) of ERK, JNK, and p38.[4][8][9] This inhibition contributes to the downstream suppression of pro-inflammatory cytokine production.[9] However, in some contexts, 6-shogaol itself has been observed to induce the phosphorylation of p38 and ERK, suggesting a complex regulatory role.[8][9]

Caption: MAPK Signaling Pathway Modulation by this compound.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds like 6-shogaol, with their Michael acceptor moiety, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[1][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the expression of cytoprotective genes, including heme oxygenase-1 (HO-1).[1][6] HO-1 has potent anti-inflammatory properties. This activation of the Nrf2/HO-1 axis is a significant component of this compound's anti-inflammatory and antioxidant effects.[1][13][14]

Caption: Nrf2/HO-1 Antioxidant Pathway Activation by this compound.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[15][16] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. This compound has been identified as a potent inhibitor of the canonical NLRP3 inflammasome.[15] It acts by inhibiting both the priming step, reducing the LPS-induced expression of pro-IL-1β and NLRP3, and the activation step, by decreasing ATP-activated caspase-1.[2][15] This dual inhibition makes this compound a promising candidate for targeting inflammasome-driven pathologies.[15][16]

Caption: NLRP3 Inflammasome Inhibition by this compound.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize key findings, including IC50 values for enzyme inhibition and the effects on inflammatory mediator production.

Table 1: Inhibition of Inflammatory Enzymes by this compound Derivatives

| Compound | Enzyme | IC50 Value (µM) | Cell Line/System | Reference |

| 6-Shogaol | Cyclooxygenase-2 (COX-2) | 2.1 | A549 adenocarcinoma cells | [8] |

| 8-Shogaol | Cyclooxygenase-2 (COX-2) | 17.5 ± 2.2 | Purified enzyme assay | [17] |

| 10-Shogaol | Cyclooxygenase-2 (COX-2) | 7.5 ± 0.6 | Purified enzyme assay | [17][18] |

| 6-Shogaol | 5-Lipoxygenase (5-LOX) | Inhibition reported | Human neutrophils | [8] |

Table 2: In Vitro Effects of 6-Shogaol on Pro-inflammatory Mediators and Cytokines

| Cell Line | Stimulant | 6-Shogaol Conc. (µM) | Mediator/Cytokine | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS | 10–20 | iNOS, COX-2 (protein, mRNA) | Significant down-regulation | [8][19] |

| RAW 264.7 Macrophages | LPS | 10–20 | Nitrite, Prostaglandin E2 (PGE2) | Significant reduction | [8][19] |

| RAW 264.7 Macrophages | LPS | 2, 10, 20 | TNF-α, IL-1β, Nitric Oxide (NO) | Significant reduction | [9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | 10 | ICAM-1, VCAM-1, E-selectin | Significant reduction of surface levels | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | 30 | ICAM-1, VCAM-1, E-selectin | Complete block of surface expression | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | 30 | IL-6, IL-8 (mRNA) | Significant reduction | [1] |

| Human Mast Cells (HMC-1) | Compound 48/80 | Not specified | TNF-α, IL-6, IL-8 | Inhibition of production | [20] |

| Human Intestinal Epithelial Cells (HT-29/B6) | TNF-α | 100 | p-Akt, p-IκBα, p-p65 | Abrogation of phosphorylation | [8][9] |

Table 3: Summary of In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Condition | This compound Derivative | Key Findings | Reference |

| Mice | Carrageenan-induced paw edema | 6-Shogaol | Reduced edema formation and leukocyte infiltration | [1][3][5] |

| Mice | Collagen-induced arthritis | 6-Shogaol | Reduced clinical symptoms of arthritis | [1][3][5] |

| Mice | Dextran sulfate sodium (DSS)-induced colitis | 8-Shogaol, 10-Shogaol | Ameliorated symptoms, reduced inflammatory cytokines, inhibited NF-κB phosphorylation. 10-shogaol was most effective. | [4] |

| Rats | Aspirin-induced gastric ulcer | 6-Shogaol | Prevented ulcer formation; reduced iNOS, TNF-α, and IL-1β levels. | [19] |

| Rats | Middle cerebral artery occlusion (MCAO) / Stroke | 6-Shogaol (10, 20 mg/kg) | Reduced brain infarct volume, ROS production, and levels of IL-1β, TNF-α, COX-2, and iNOS. | [9] |

Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed, representative protocols for key in vitro assays used to evaluate the anti-inflammatory properties of this compound.

General Workflow for In Vitro Anti-inflammatory Assays

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Macrophage Culture and Stimulation (LPS Model)

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well for viability/nitrite assays, 24-well for ELISA, 6-well for Western blot/qPCR) at a density that allows for 80-90% confluency at the time of the experiment. Cells are allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium. This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cells at various final concentrations (e.g., 1 to 50 µM). A vehicle control group is always included. Cells are pre-incubated with this compound for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS from E. coli) is added to the wells (final concentration typically 100-1000 ng/mL) to induce an inflammatory response. A negative control group (no this compound, no LPS) and a positive control group (vehicle + LPS) are maintained. The cells are incubated for a further 18-24 hours.

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

-

Gene Expression: Cells are lysed, and total RNA is extracted. The mRNA expression of inflammatory genes (e.g., Nos2, Cox2, Tnf, Il6) is analyzed by quantitative real-time PCR (qPCR).

-

Protein Expression: Cells are lysed to extract total protein. The expression and phosphorylation status of key signaling proteins (e.g., p-p65, p-p38, IκBα, COX-2, iNOS) are determined by Western blotting.

-

COX-2 Inhibition Assay (Enzymatic Assay)

-

Enzyme Preparation: Purified recombinant human or ovine COX-2 enzyme is used.

-

Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and a reducing agent (e.g., glutathione).

-

Inhibitor Addition: this compound derivatives are added to the reaction mixture at varying concentrations.

-

Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

-

Measurement: The activity of COX-2 is determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E2 (PGE2) via ELISA or LC-MS.

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound, particularly 6-shogaol, is a potent, multi-target anti-inflammatory agent. Its ability to modulate key inflammatory pathways, including NF-κB, MAPKs, Nrf2, and the NLRP3 inflammasome, underscores its therapeutic potential. The quantitative data consistently demonstrate significant inhibitory effects on the production of pro-inflammatory mediators at physiologically relevant concentrations.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its metabolites.

-

Clinical Trials: Despite the wealth of preclinical data, conclusive clinical trials in humans are largely lacking and are a necessary next step to validate its efficacy in inflammatory diseases.[6][19]

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogues could lead to the development of novel compounds with improved potency, selectivity, and drug-like properties.[13][14]

-

Safety Profile: Rigorous toxicological studies are required to establish a comprehensive safety profile for chronic use.

References

- 1. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Shogaol, an active constituent of ginger, inhibits breast cancer cell invasion by reducing matrix metalloproteinase-9 expression via blockade of nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 13. Synthesis of New this compound Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability [mdpi.com]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. Comparison of Inhibitory Capacities of 6-, 8- and 10-Gingerols/Shogaols on the Canonical NLRP3 Inflammasome-Mediated IL-1β Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. [6]-Shogaol inhibits the production of proinflammatory cytokines via regulation of NF-κB and phosphorylation of JNK in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Shogaol's Anticancer Potential: A Technical Guide for Drug Development Professionals

Abstract

Shogaol, a bioactive compound derived from the dehydration of gingerols in dried ginger (Zingiber officinale), has emerged as a potent phytochemical with significant anticancer properties. Numerous preclinical studies have demonstrated its efficacy in suppressing the growth of various cancer types, including breast, lung, colorectal, and prostate cancer.[1][2] Notably, this compound exhibits selective cytotoxicity, effectively targeting cancer cells while showing minimal toxic effects on normal cells.[3][4] Its multifaceted mechanism of action involves the induction of apoptosis and cell cycle arrest, inhibition of cancer stem cells, and modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB.[3][5][6][7] This technical guide provides a comprehensive overview of the current research on this compound's anticancer potential, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and drug development efforts.

Introduction